Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate is a complex organic compound that features a thiazole ring, a cyclobutane ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclobutane Ring Formation: The cyclobutane ring can be constructed via [2+2] cycloaddition reactions of alkenes.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).
Cyclobutane Derivatives: Compounds with cyclobutane rings, such as cyclobutane carboxylic acid.
Ester Derivatives: Compounds with ester functional groups, such as ethyl acetate.
Uniqueness
Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate is unique due to its combination of a thiazole ring, a cyclobutane ring, and an ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO3S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 1-[hydroxy-(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-12(16)13(5-8(2)6-13)11(15)10-7-18-9(3)14-10/h7,11,15H,2,4-6H2,1,3H3 |
InChI Key |
YJUSWCWPOPEERF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(C2=CSC(=N2)C)O |
Origin of Product |
United States |
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